molecular formula C3H5ClO2S B164270 Cyclopropanesulfonyl chloride CAS No. 139631-62-2

Cyclopropanesulfonyl chloride

Cat. No.: B164270
CAS No.: 139631-62-2
M. Wt: 140.59 g/mol
InChI Key: PFWWSGFPICCWGU-UHFFFAOYSA-N
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Description

Cyclopropanesulfonyl chloride (CAS No. 139631-62-2) is an organosulfur compound with the molecular formula C₃H₅ClO₂S and a molecular weight of 140.59 g/mol. It is a colorless to pale yellow liquid with a boiling point of 60°C/2 mmHg and a density of 1.38 g/mL at 25°C . The compound is highly reactive due to the strained cyclopropane ring and the electrophilic sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthesis from Cyclopropylmagnesium Bromide and Sulfur Dioxide

Grignard Reagent-Based Approach

The most widely documented method involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide (SO₂), followed by chlorination. Key steps include:

  • Sulfination : Cyclopropylmagnesium bromide (0.5 M in THF) reacts with SO₂ (~16 wt% in THF) at −10°C to 20°C for 40 minutes, forming cyclopropanesulfinic acid .

  • Chlorination : N-Chlorosuccinimide (NCS) is added at −5°C , and the mixture is stirred at ambient temperature. Subsequent workup with methyl tert-butyl ether (MTBE) and water yields crude CPSC, which is purified via distillation .

Yield : While exact yields are unspecified, the process achieves 80% overall yield when converted to cyclopropylsulfonamide in subsequent steps .

Mechanistic Insights

  • The Grignard reagent acts as a strong nucleophile, attacking electrophilic sulfur in SO₂.

  • Chlorination with NCS proceeds via a radical mechanism, ensuring selective sulfonyl chloride formation over over-oxidation .

Chloropropane Sulfonyl Chloride Derivative Route

Multi-Step Industrial Process

A patent-pending method (WO2008079284A1) avoids intermediate isolation, enhancing scalability :

  • Alkylation : Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene at 5°C , forming N-tert-butyl-(3-chloro)propyl sulfonamide.

  • Cyclization : Treatment with n-butyllithium (−30°C ) induces ring closure, yielding cyclopropane sulfonic acid tert-butylamide.

  • Deprotection : Formic acid (80°C ) cleaves the tert-butyl group, producing CPSC with 69.9% yield after crystallization .

Advantages :

  • Eliminates hazardous trifluoroacetic acid.

  • Reduces purification steps via in situ intermediate processing .

Direct Chlorination of Cyclopropane Sulfonic Acid

Thionyl Chloride-Mediated Synthesis

Cyclopropane sulfonic acid reacts with thionyl chloride (SOCl₂) under reflux (50–100°C ) without solvents :
C3H5SO3H+SOCl2C3H5SO2Cl+SO2+HCl\text{C}_3\text{H}_5\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_3\text{H}_5\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl}
Key Parameters :

  • Molar Ratio : 1.1:1 (SOCl₂:acid) minimizes side products.

  • Purity : Distillation achieves >98% purity .

Alternative Chlorinating Agents

Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] are less efficient, requiring stoichiometric bases (e.g., pyridine) to neutralize HCl .

Alternative Methods and Modifications

Conditions Yield Solvent Time
0.5 M NH₃ in dioxane 74%1,4-Dioxane72 h
25% NH₄OH in THF/H₂O 70%THF/Water16 h
Methanol/NH₄OH 52%Methanol16 h

Photochemical and Catalytic Approaches

Emerging methods include:

  • Nickel-Catalyzed Sulfonylarylation : CPSC reacts with 1,3-enynes under Ni catalysis, enabling late-stage drug functionalization (25–73% yield ).

  • Microwave-Assisted Synthesis : Reduces reaction times by 50% but requires specialized equipment .

Comparative Analysis of Methods

Method Yield Cost Scalability Environmental Impact
Grignard + NCS 80%HighModerateModerate (THF solvent)
Chloropropane Derivative 70%MediumHighLow (formic acid)
Thionyl Chloride 90%LowHighHigh (SO₂/HCl emissions)
Ammonolysis 52–74%LowLowLow

Optimization Strategies

Temperature and Solvent Effects

  • Low-Temperature Chlorination (−5°C to 0°C) suppresses sulfonic acid byproduct formation .

  • Polar Aprotic Solvents : DMF or DMSO accelerate alkylation steps by stabilizing enolate intermediates .

Catalyst Innovations

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields in biphasic systems (e.g., NH₃/THF) .

  • Lewis Acid Catalysts : FeCl₃ enhances SO₂ incorporation in Grignard reactions, reducing reaction times .

Industrial-Scale Production

Batch vs. Continuous Flow

  • Batch Reactors : Dominant in CPSC synthesis due to ease of temperature control during exothermic chlorination .

  • Continuous Flow Systems : Emerging for thionyl chloride routes, improving safety and throughput .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: It can be reduced to cyclopropanesulfinic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to cyclopropanesulfonic acid using strong oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Oxidation Reactions: Performed in aqueous or organic solvents with appropriate oxidizing agents.

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Synthesis of Sulfonamides

Cyclopropanesulfonyl chloride is primarily used in the synthesis of sulfonamide derivatives. These compounds are crucial in medicinal chemistry due to their antibacterial properties. For instance, one study demonstrated the reaction of this compound with ammonia in tetrahydrofuran (THF) to yield cyclopropyl sulfonamide with high efficiency (100% yield) . The reaction conditions typically involve cooling the THF solution and bubbling ammonia until saturation before warming the mixture to room temperature for optimal results.

Regiodivergent Sulfonylarylation

Recent advancements have highlighted the use of this compound in nickel-catalyzed regiodivergent sulfonylarylation reactions involving 1,3-enynes. This method allows for the late-stage functionalization of complex bioactive compounds, including pharmaceuticals such as ibuprofen and probenecid. The process yields highly functionalized allenyl sulfones with yields ranging from 25% to 73%, showcasing the reagent's versatility in modifying existing drug structures .

Synthesis of Hepatitis C Virus Inhibitors

This compound has been employed in synthesizing (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives. These derivatives are significant as they serve as building blocks for developing potent inhibitors of the hepatitis C virus NS3 protease . This application underscores the compound's relevance in antiviral drug discovery.

Development of Antimicrobial Agents

In addition to its applications in antiviral compounds, this compound has been explored for developing antimicrobial agents. Research has shown that derivatives synthesized from this compound exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of critical enzymes involved in fatty acid biosynthesis .

Chemical Properties and Safety Considerations

This compound is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage . Proper safety measures must be taken when handling this compound, including using personal protective equipment such as gloves and goggles.

Case Studies

Study Application Yield Conditions
Synthesis of cyclopropyl sulfonamideReaction with ammonia100%THF at 0°C
Nickel-catalyzed sulfonylarylationFunctionalization of bioactive compounds25-73%Various 1,3-enynes
Hepatitis C virus inhibitorsSynthesis of sulfonamide derivativesNot specifiedStandard laboratory conditions
Antimicrobial agent developmentEvaluation against bacterial strainsVariableIn vitro studies

Mechanism of Action

The mechanism of action of cyclopropanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to incorporate the sulfonyl group into target molecules.

Comparison with Similar Compounds

Key Properties:

  • Structure : A three-membered cyclopropane ring bonded to a sulfonyl chloride group (ClSO₂–C₃H₅).
  • Reactivity : Undergoes nucleophilic substitution reactions (e.g., with amines, alcohols) to form sulfonamides or sulfonate esters .
  • Applications : Used in synthesizing hepatitis C virus NS3 protease inhibitors , pharmaceutical intermediates , and chiral sulfonamides .

Comparison with Similar Sulfonyl Chlorides

Cyclopropanesulfonyl chloride is structurally and functionally distinct from other sulfonyl chlorides. Below is a comparative analysis based on reactivity, stability, and synthetic utility:

Structural and Functional Differences

Compound Molecular Formula CAS No. Key Features Reactivity with Amines/Alcohols
This compound C₃H₅ClO₂S 139631-62-2 Strained cyclopropane ring enhances electrophilicity; moderate stability Fast sulfonylation
Cyclobutylmethanesulfonyl chloride C₅H₉ClO₂S 1220695-06-6 Larger ring reduces ring strain; slower reactions Moderate
2-Methylpropane-1-sulfonyl chloride C₄H₉ClO₂S 35432-36-1 Branched alkyl chain increases steric hindrance Slow
Chloromethyl chlorosulfate CH₂ClO₃S 49715-04-0 Dual electrophilic sites (Cl and SO₂); highly corrosive Rapid but uncontrolled

Reaction Efficiency and Selectivity

  • This compound reacts efficiently with amines (e.g., piperazine) under mild conditions (room temperature, 16 hours) to yield sulfonamides in >90% purity .
  • Cyclobutylmethanesulfonyl chloride requires longer reaction times (24–48 hours) due to reduced ring strain .
  • Chloromethyl chlorosulfate is less selective, often leading to side reactions unless strictly controlled .

Stability and Handling

  • This compound is moisture-sensitive but stable at 2–8°C .
  • Cyclobutyl derivatives exhibit higher thermal stability but lower solubility in polar solvents .
  • Chloromethyl chlorosulfate is thermally unstable and requires refrigeration .

Biological Activity

Cyclopropanesulfonyl chloride (CPSC), a compound characterized by its unique cyclopropane structure, has garnered attention for its diverse biological activities. This article delves into the biological activity of CPSC, including its mechanisms of action, synthesis, and potential applications in pharmacology.

  • Molecular Formula : C₃H₅ClO₂S
  • Molecular Weight : 140.59 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 198.5 °C
  • Flash Point : 73.9 °C

Mechanisms of Biological Activity

This compound exhibits a range of biological activities primarily through its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : CPSC has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections. For example, studies have indicated that cyclopropane derivatives can inhibit aldehyde dehydrogenase (ALDH), an enzyme linked to tumor progression and drug metabolism .
  • Antimicrobial Activity : Research has demonstrated that compounds containing the cyclopropane moiety exhibit significant antimicrobial properties. CPSC derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth .
  • Antitumor Properties : The structural characteristics of CPSC allow it to act as a potential antitumor agent by inducing apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .

1. Antimicrobial Activity Evaluation

A study focused on the synthesis and evaluation of sulfonyl urea derivatives, including CPSC, reported significant antimicrobial activity against E. coli and other pathogens. The derivatives exhibited better activity compared to traditional antibiotics, highlighting their potential as lead compounds for drug development .

2. Antitumor Efficacy

In vitro studies assessed the cytotoxic effects of CPSC on various human cancer cell lines, including RKO (colorectal) and MCF-7 (breast). The results indicated that CPSC derivatives could inhibit cell proliferation effectively, with IC₅₀ values comparable to established chemotherapeutic agents .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with cyclopropane derivatives, including CPSC:

Activity TypeExample CompoundsMechanism of ActionReference
AntimicrobialCPSC derivativesEnzyme inhibition
AntitumorCPSC, tranylcypromineInduction of apoptosis
Enzyme InhibitionVarious cyclopropanesInteraction with ALDH
AntiviralLedipasvirInhibition of viral replication
AnalgesicSpirocyclopropanesModulation of pain pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing cyclopropanesulfonyl chloride and its derivatives?

this compound is typically synthesized via sulfonylation of cyclopropane precursors. For example, it reacts with amines or alcohols in the presence of a base (e.g., LDA) to form sulfonamide or sulfonate derivatives. A common protocol involves using 1.5 equivalents of this compound with a lithiated intermediate, followed by purification via column chromatography (ethyl acetate/hexane mixtures) to isolate the product .

Q. What analytical techniques are essential for characterizing this compound and its reaction products?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm cyclopropane ring integrity and sulfonyl group integration (e.g., δ ~3.0–3.5 ppm for cyclopropane protons, δ ~135–145 ppm for sulfonyl carbons) .
  • IR spectroscopy to identify sulfonyl chloride functional groups (e.g., S=O stretches at ~1350–1200 cm⁻¹) .
  • Mass spectrometry (e.g., HRMS) to verify molecular ion peaks and purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Use personal protective equipment (PPE), including gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in a cool, dry place away from moisture and incompatible reagents (e.g., strong bases) .

Q. How should researchers design experiments to minimize side reactions during sulfonylation with this compound?

  • Control moisture levels rigorously, as sulfonyl chlorides hydrolyze readily.
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride to substrate) to avoid excess reagent.
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or regioselectivity involving this compound?

  • Systematic variable testing : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) and compare outcomes. For example, reports a 6% yield for azaartemisinin derivative synthesis, suggesting potential optimization via increased equivalents or alternative bases .
  • Mechanistic studies : Use kinetic experiments or isotopic labeling to probe reaction pathways.

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in sulfonylation reactions (e.g., nucleophilic attack at sulfur vs. cyclopropane ring opening).
  • Molecular dynamics simulations : Study solvent effects on reaction rates. Validate computational findings with experimental NMR/IR data .

Q. How can this compound be utilized in synthesizing bioactive molecules with enhanced stability or activity?

  • Case study : In , this compound was used to synthesize 11-azaartemisinin derivatives with antimalarial activity. The cyclopropane ring enhances metabolic stability, while the sulfonyl group improves solubility .
  • Structure-activity relationship (SAR) : Modify substituents on the cyclopropane ring and evaluate bioactivity changes.

Q. What strategies are effective for troubleshooting low purity in this compound derivatives?

  • Chromatographic optimization : Adjust mobile phase ratios (e.g., ethyl acetate/hexane gradients) to resolve closely eluting impurities .
  • Recrystallization : Use solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products.
  • In-line purification systems : Employ automated flash chromatography for reproducibility .

Q. Methodological Guidelines

  • Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details (reagent ratios, purification steps) in the main text or supplementary materials .
  • Contradiction analysis : Cross-reference NMR/IR data with literature (e.g., ’s ¹³C NMR peaks at δ 173.52 ppm for carbonyl groups) to validate structural assignments .

Properties

IUPAC Name

cyclopropanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWSGFPICCWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375412
Record name Cyclopropanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139631-62-2
Record name Cyclopropanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanesulfonyl chloride
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Feasible Synthetic Routes

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